

# Spectroscopic Profile of 3,5-Dimethyl-4-Isoxazolecarbaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 3,5-Dimethyl-4-Isoxazolecarbaldehyde

Cat. No.: B1296051

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## Introduction: Unveiling a Key Synthetic Intermediate

**3,5-Dimethyl-4-Isoxazolecarbaldehyde**, with the chemical formula  $C_6H_7NO_2$  and a molecular weight of 125.13 g/mol, is a significant heterocyclic aldehyde.<sup>[1][2]</sup> Its structural architecture, featuring a stable isoxazole ring flanked by two methyl groups and possessing a reactive aldehyde functionality, renders it a valuable intermediate in the synthesis of a variety of more complex molecules.<sup>[2]</sup> This guide provides an in-depth analysis of the predicted spectroscopic data for this compound, offering insights for researchers, scientists, and professionals in drug development who may encounter or utilize this molecule in their work. The interpretation of its spectral characteristics is fundamental for its unambiguous identification and for monitoring its transformations in chemical reactions.

## Molecular Structure and Key Features

The foundational isoxazole ring is an aromatic heterocycle containing adjacent oxygen and nitrogen atoms. This arrangement dictates the electronic environment of the substituent groups and is a key determinant of the spectroscopic signatures discussed herein. The aldehyde group at the 4-position is a strong electron-withdrawing group, which significantly influences the chemical shifts of nearby protons and carbons in NMR spectroscopy and the vibrational frequency of the carbonyl bond in IR spectroscopy.

## Predicted Spectroscopic Data

Due to the limited availability of publicly accessible, experimentally-derived spectra for **3,5-Dimethyl-4-Isoxazolecarbaldehyde**, the following data are predicted based on established spectroscopic principles and comparison with structurally similar compounds.

## <sup>1</sup>H NMR Spectroscopy: A Proton's Perspective

The proton nuclear magnetic resonance (<sup>1</sup>H NMR) spectrum is anticipated to be relatively simple, reflecting the symmetry of the molecule. The key to interpreting this spectrum lies in understanding how the electronic environment of the isoxazole ring and the aldehyde group influences the chemical shifts of the protons.

Table 1: Predicted <sup>1</sup>H NMR Chemical Shifts (in CDCl<sub>3</sub>)

Protons	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration
Aldehyde Proton (-CHO)	9.8 - 10.2	Singlet	1H
Methyl Protons (C3-CH <sub>3</sub> )	2.4 - 2.6	Singlet	3H
Methyl Protons (C5-CH <sub>3</sub> )	2.4 - 2.6	Singlet	3H

### Causality Behind the Chemical Shifts:

- Aldehyde Proton:** The proton of the aldehyde group is expected to be the most downfield-shifted signal in the spectrum. This is a direct consequence of the strong deshielding effect of the electronegative oxygen atom of the carbonyl group and the anisotropic effect of the C=O double bond.
- Methyl Protons:** The two methyl groups at the C3 and C5 positions of the isoxazole ring are chemically equivalent due to the plane of symmetry in the molecule. Therefore, they are expected to resonate at the same chemical shift, giving rise to a single peak with an integration value of 6H. Their predicted chemical shift in the 2.4 - 2.6 ppm range is characteristic of methyl groups attached to an aromatic heterocyclic ring.

## <sup>13</sup>C NMR Spectroscopy: Mapping the Carbon Skeleton

The <sup>13</sup>C NMR spectrum provides a detailed map of the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

Table 2: Predicted <sup>13</sup>C NMR Chemical Shifts (in CDCl<sub>3</sub>)

Carbon Atom	Predicted Chemical Shift (δ, ppm)
Aldehyde Carbonyl (C=O)	185 - 195
Isoxazole Ring Carbon (C3)	160 - 165
Isoxazole Ring Carbon (C5)	160 - 165
Isoxazole Ring Carbon (C4)	110 - 115
Methyl Carbon (C3-CH <sub>3</sub> )	10 - 15
Methyl Carbon (C5-CH <sub>3</sub> )	10 - 15

### Expert Interpretation:

- **Carbonyl Carbon:** The carbon atom of the aldehyde's carbonyl group is the most deshielded carbon in the molecule and will appear at the lowest field (highest ppm value).
- **Isoxazole Ring Carbons:** The C3 and C5 carbons, being bonded to the electronegative nitrogen and oxygen atoms of the ring and a methyl group, will be significantly downfield. Due to the symmetry, they are expected to have very similar, if not identical, chemical shifts. The C4 carbon, bonded to the aldehyde group, will also be influenced by the ring heteroatoms and the carbonyl group.
- **Methyl Carbons:** The carbon atoms of the two methyl groups will be the most upfield signals, consistent with sp<sup>3</sup>-hybridized carbons in a relatively electron-rich environment.

### Visualizing the Structure-Spectra Relationship:

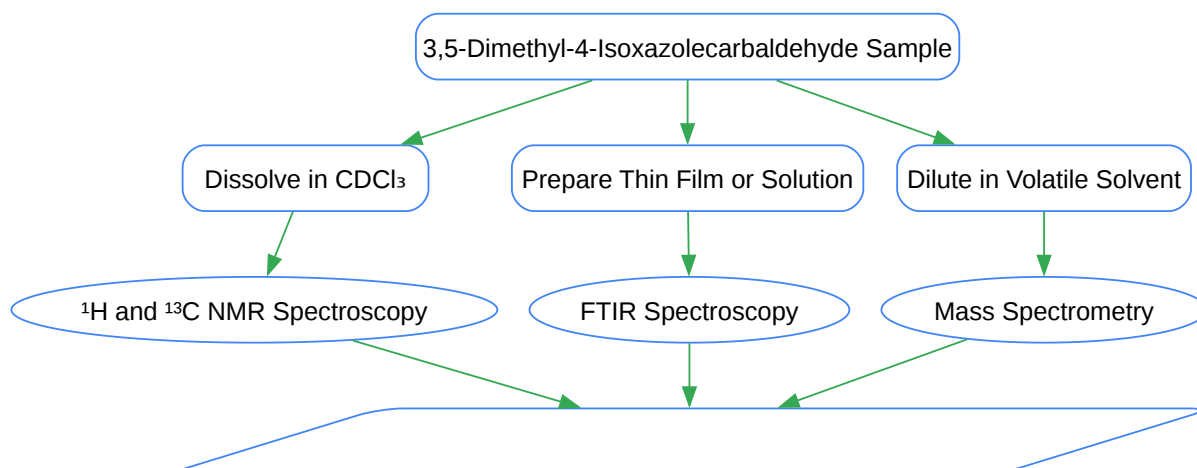


Figure 2: General Analytical Workflow

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## References

- 1. 3,5-DIMETHYL-1,2-OXAZOLE-4-CARBALDEHYDE | CAS 54593-26-9 [matrix-fine-chemicals.com]
- 2. CAS 54593-26-9: 3,5-Dimethyl-4-isoxazolecarbaldehyde [cymitquimica.com]
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